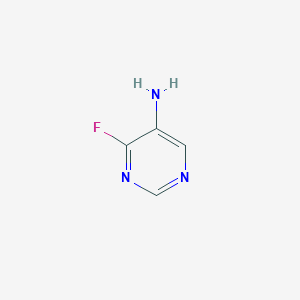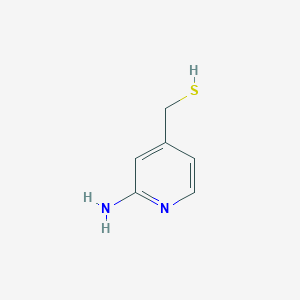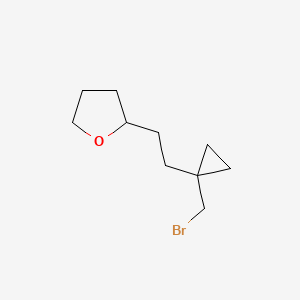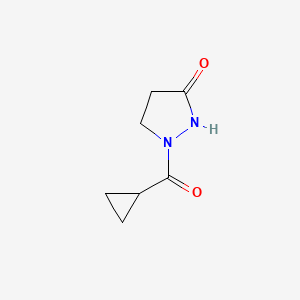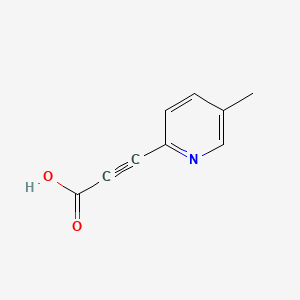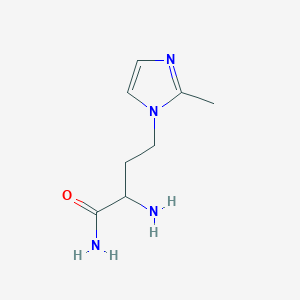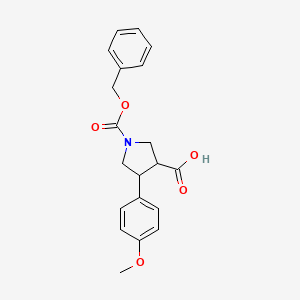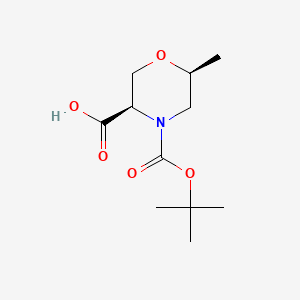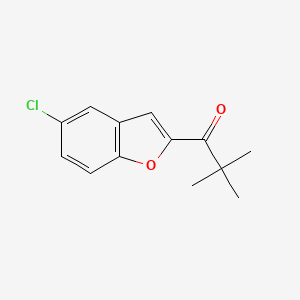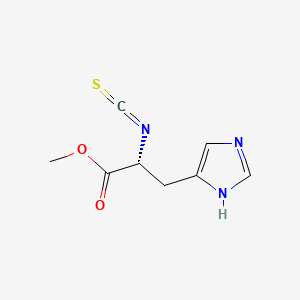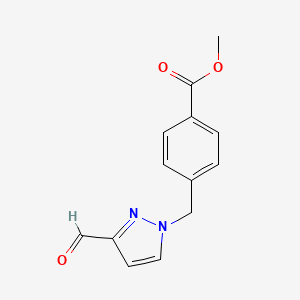![molecular formula C10H7F3N2O B13633134 Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- is an organic compound that features a trifluoromethyl group and a diazirine ring attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- typically involves multiple steps. One common method starts with the reaction of a halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. The final step involves reacting this mixture with a hydroxylamine salt to yield the desired compound .
Analyse Chemischer Reaktionen
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where substituents on the phenyl ring are replaced by other groups. Typical reagents include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various pharmaceuticals, dyestuffs, and agrochemicals.
Biology: The compound is utilized in photoaffinity labeling, a technique used to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can then insert into various chemical bonds, allowing the compound to form covalent bonds with target molecules. This property is particularly useful in photoaffinity labeling, where the compound can be used to covalently attach to proteins and other biomolecules, enabling their study .
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- can be compared to other similar compounds such as:
4’-Trifluoromethylacetophenone: This compound also contains a trifluoromethyl group but lacks the diazirine ring, making it less reactive in photoaffinity labeling applications.
1-(3-(Trifluoromethyl)phenyl)ethanone oxime: This compound features an oxime group instead of a diazirine ring, which alters its reactivity and applications.
The presence of the diazirine ring in Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]- makes it unique and particularly valuable for applications requiring photoactivation .
Eigenschaften
Molekularformel |
C10H7F3N2O |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)7-2-4-8(5-3-7)9(14-15-9)10(11,12)13/h2-5H,1H3 |
InChI-Schlüssel |
CYJMBCIRKFTBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



